molecular formula C37H48N4O4S B1674150 Ibodutant CAS No. 522664-63-7

Ibodutant

Cat. No. B1674150
M. Wt: 644.9 g/mol
InChI Key: YQYSVMKCMIUCHY-WJOKGBTCSA-N
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Description

Ibodutant is a small molecule pharmaceutical that has been used in trials studying the treatment of Irritable Bowel Syndrome and Irritable Bowel Syndrome With Diarrhea . It is known to target the substance-K receptor .


Synthesis Analysis

Ibodutant is synthesized starting from commercially available methyl tetrahydro-2H-pyran-4-carboxylate . A novel process for synthesizing Ibodutant has been patented, consisting of a small number of high-yield steps involving reagents and solvents .


Molecular Structure Analysis

Ibodutant has a molecular formula of C37H48N4O4S, with an average weight of 644.88 and a monoisotopic mass of 644.339627216 . The 2D structure of Ibodutant can be viewed on various databases .


Physical And Chemical Properties Analysis

Ibodutant has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 14 rotatable bonds . Its chemical properties are still under investigation .

Scientific Research Applications

Molecular Mechanism and Interaction

Ibodutant, known as MEN15596, is a tachykinin NK2 receptor (NK2R) antagonist with notable implications in scientific research. A detailed study revealed its pharmacodynamic profile, showcasing its effectiveness in functional experiments with human NK2R. Notably, ibodutant exhibited a surmountable and competitive antagonism mechanism, characterized by fast association and slow dissociation rates at various antagonist binding sites. This study identified crucial amino acids for ibodutant's high affinity, leading to a proposed docking mode for the ibodutant-human NK2R complex (Meini et al., 2009).

Effectiveness in Treating Irritable Bowel Syndrome

Ibodutant is under clinical investigation for its effectiveness in treating irritable bowel syndrome (IBS), particularly in female patients. Studies have shown its potential in alleviating visceral hyperalgesia in models of colitis, highlighting gender-related differences in response (Bellucci et al., 2016). Further research in phase II studies has demonstrated ibodutant's statistically significant efficacy in women with IBS-D, particularly at a 10 mg daily dose, when considering baseline abdominal pain severity (Lacy et al., 2015).

Application in Human Colon and Guinea Pig Airways

In studies focusing on human colon smooth muscle, ibodutant showed potent antagonistic properties against tachykinin NK2 receptor-mediated contractions, with no observed gender differences in pharmacology (Santicioli et al., 2013). Additionally, research in guinea pig airways demonstrated ibodutant's ability to effectively inhibit nonadrenergic-noncholinergic contractile responses, further solidifying its role as a potent NK2 receptor antagonist (Santicioli et al., 2013).

Development and Modifications

The synthesis of new potent tachykinin NK2 receptor antagonists, including modifications of ibodutant's C‐ and N‐terminal moieties, has led to compounds with high affinity and in vitro antagonist potency. Selected compounds confirmed their activity as NK2 antagonists in in vivo studies, indicating the scope for further development and application of ibodutant-related compounds (Gensini et al., 2010)

Safety And Hazards

The safety and tolerability of Ibodutant have been studied in clinical trials. In a multinational double-blind, placebo-controlled study, the tolerability and safety of Ibodutant were found to be excellent at all doses .

properties

IUPAC Name

6-methyl-N-[1-[[(2R)-1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O4S/c1-26-9-10-30-23-33(46-32(30)21-26)35(43)40-37(15-5-6-16-37)36(44)39-31(22-27-7-3-2-4-8-27)34(42)38-24-28-11-17-41(18-12-28)25-29-13-19-45-20-14-29/h2-4,7-10,21,23,28-29,31H,5-6,11-20,22,24-25H2,1H3,(H,38,42)(H,39,44)(H,40,43)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYSVMKCMIUCHY-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966639
Record name Ibodutant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibodutant

CAS RN

522664-63-7
Record name Ibodutant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522664-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibodutant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522664637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibodutant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibodutant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBODUTANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7RSQ28BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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